molecular formula C13H10N4O4S B3960324 (5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

Cat. No.: B3960324
M. Wt: 318.31 g/mol
InChI Key: IUPKUNXXXIVTFC-KTKRTIGZSA-N
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Description

(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazolones This compound is characterized by its unique structure, which includes an indole moiety, a thiazolone ring, and a nitro group

Properties

IUPAC Name

(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c1-2-16-8-4-3-6(17(20)21)5-7(8)9(12(16)19)10-11(18)15-13(14)22-10/h3-5H,2H2,1H3,(H2,14,15,18)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPKUNXXXIVTFC-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C3C(=O)N=C(S3)N)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C(=C/3\C(=O)N=C(S3)N)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Thiazolone Ring: The thiazolone ring can be synthesized by reacting a thioamide with a haloketone under basic conditions.

    Coupling Reactions: The final step involves coupling the indole moiety with the thiazolone ring, which can be achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and indole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and amino positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and strong bases like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with various functional groups replacing the original nitro or amino groups.

Scientific Research Applications

(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is investigated for its potential use as a catalyst in various chemical reactions and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell proliferation, apoptosis, and differentiation by interacting with key proteins and receptors.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of DNA and inhibiting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-amino-5-(1-methyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one: Similar structure but with a methyl group instead of an ethyl group.

    (5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-thione: Similar structure but with a thione group instead of a thiazolone ring.

    (5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-amine: Similar structure but with an amine group instead of a thiazolone ring.

Uniqueness

(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one
Reactant of Route 2
(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

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